

# Application Notes and Protocols for ENMD-2076 Tartrate in Preclinical Research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: ENMD-2076 Tartrate

Cat. No.: B1671335

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

ENMD-2076 is a potent, orally bioavailable, multi-targeted kinase inhibitor with significant anti-proliferative and anti-angiogenic activities.<sup>[1][2]</sup> It primarily targets Aurora A kinase, as well as several tyrosine kinases involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).<sup>[1][2]</sup> This document provides detailed application notes and protocols for the preparation and in vivo use of **ENMD-2076 tartrate**, along with a summary of its inhibitory activity and a visualization of its key signaling pathways.

## Physicochemical Properties and Solubility

**ENMD-2076 tartrate** is a white to off-white powder.<sup>[3]</sup> Its solubility is a critical factor for the preparation of formulations for both in vitro and in vivo studies.

Table 1: Solubility of ENMD-2076

Solvent	Solubility	Notes
DMSO	105 mg/mL (279.64 mM)[4]	Fresh, moisture-free DMSO is recommended as it is hygroscopic, which can reduce solubility.[4][5]
Water	1 mg/mL[4]	Slightly soluble.[3] Can be prepared as a suspension for oral administration.[6]
Ethanol	1 mg/mL[4]	

## Mechanism of Action and Target Profile

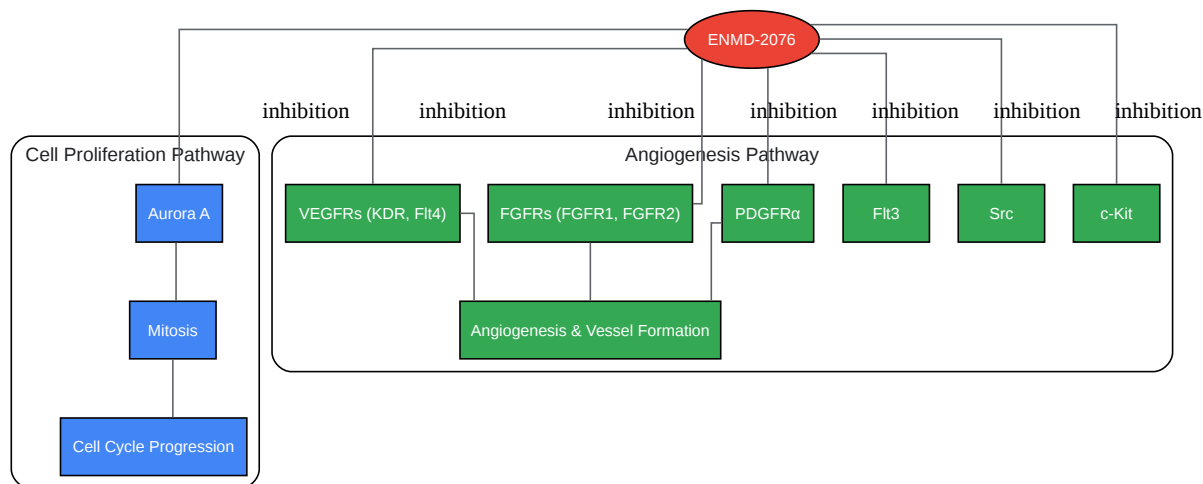
ENMD-2076 exerts its anti-tumor effects by inhibiting key kinases involved in cell cycle regulation and angiogenesis.[1][7] Its primary targets include Aurora A, a serine/threonine kinase essential for mitosis, and various receptor tyrosine kinases that drive tumor vascularization.[1][7]

Table 2: In Vitro Inhibitory Activity of ENMD-2076 (IC50 values)

Target Kinase	IC50 (nM)	Reference
Flt3	1.86	<a href="#">[4]</a> <a href="#">[8]</a>
Aurora A	14	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[8]</a>
Flt4/VEGFR3	15.9	<a href="#">[8]</a>
Src	56.4	<a href="#">[8]</a>
KDR/VEGFR2	58.2	<a href="#">[8]</a>
FGFR2	70.8	<a href="#">[8]</a>
FGFR1	92.7	<a href="#">[8]</a>
c-Kit	120	<a href="#">[9]</a>
Aurora B	350	<a href="#">[2]</a> <a href="#">[9]</a>
PDGFR $\alpha$	56.4	<a href="#">[8]</a>

## Signaling Pathway Inhibition

ENMD-2076's multi-targeted nature allows it to disrupt two critical cancer-promoting pathways: cell proliferation and angiogenesis. The diagram below illustrates the key targets of ENMD-2076 within these pathways.



[Click to download full resolution via product page](#)

Caption: Key signaling pathways inhibited by ENMD-2076.

## Experimental Protocols

### Preparation of ENMD-2076 Tartrate for In Vivo Oral Administration

The following protocols are recommended for the preparation of **ENMD-2076 tartrate** for in vivo studies in mice. It is crucial to ensure the formulation is homogenous and stable for the duration of the experiment.

#### Protocol 1: Aqueous Suspension

This protocol is suitable for oral gavage administration where a simple aqueous suspension is desired.

Materials:

- **ENMD-2076 tartrate**
- Sterile, deionized water

Procedure:

- Weigh the required amount of **ENMD-2076 tartrate**.
- Add the appropriate volume of sterile water to achieve the desired final concentration (e.g., 10 mg/mL).
- Vortex the mixture vigorously for 5-10 minutes to ensure a uniform suspension.
- Visually inspect the suspension for any clumps. If present, sonicate the suspension for 10-15 minutes in a bath sonicator to aid dispersion.
- Prepare the suspension fresh daily before administration to ensure stability and accurate dosing.
- Administer orally to the animal model.[\[2\]](#)

#### Protocol 2: Suspension with Vehicle

This protocol is recommended for improved stability and homogeneity of the suspension, particularly for longer-term studies.

Materials:

- **ENMD-2076 tartrate**
- 0.075% Carboxymethylcellulose (CMC) in sterile water
- 0.085% Tween 80 in sterile water

Procedure:

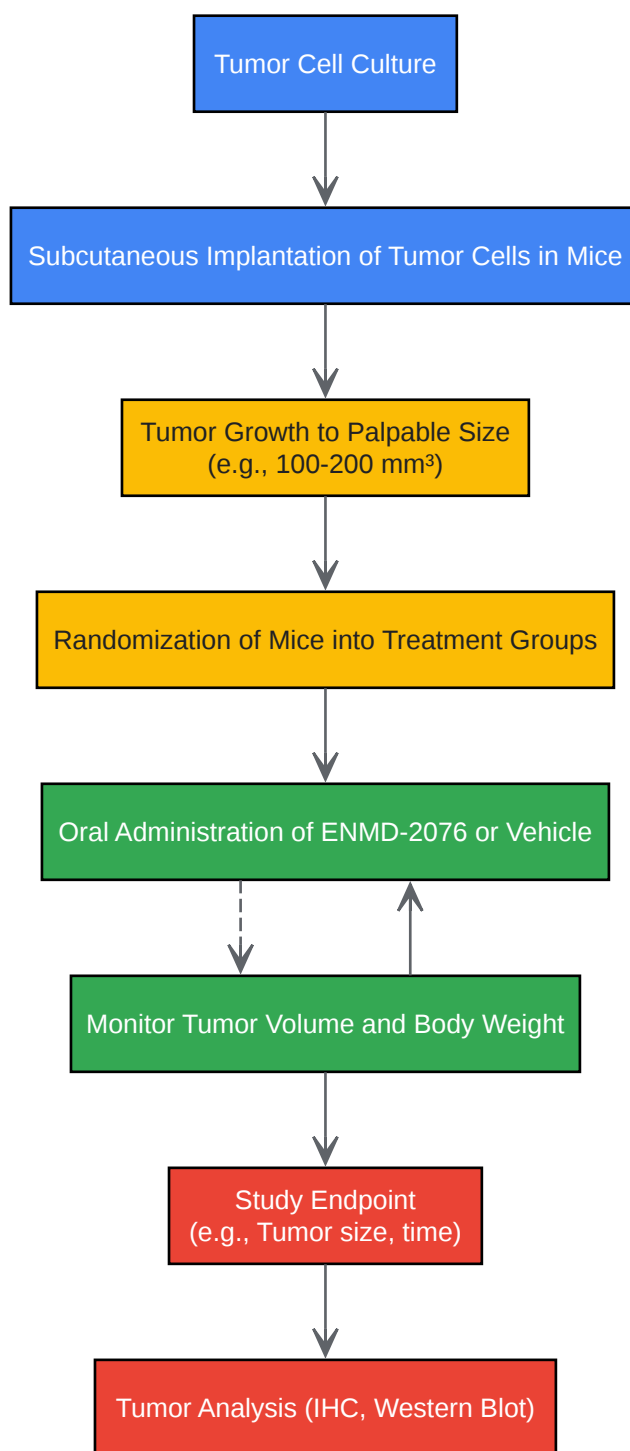
- Prepare the vehicle by dissolving CMC and Tween 80 in sterile water to final concentrations of 0.075% and 0.085%, respectively.

- Weigh the required amount of **ENMD-2076 tartrate**.
- Add the vehicle to the **ENMD-2076 tartrate** powder to achieve the desired final concentration.
- Vortex the mixture vigorously for 10-15 minutes.
- Sonicate the suspension for 15-20 minutes to ensure a fine, homogenous suspension.[2]
- Store the suspension at 4°C for short-term use, and bring to room temperature before administration. Prepare fresh suspension as needed for the study duration.

Note on Dose Calculation: Some studies have used the free base of ENMD-2076. To calculate an equivalent dose of **ENMD-2076 tartrate** from the free base, multiply the free base dose by 1.51.[2]

## In Vivo Xenograft Tumor Model Workflow

The following diagram outlines a typical workflow for evaluating the efficacy of ENMD-2076 in a subcutaneous xenograft model.



[Click to download full resolution via product page](#)

Caption: A typical workflow for in vivo efficacy studies of ENMD-2076.

## In Vivo Antitumor Efficacy Studies

ENMD-2076 has demonstrated significant antitumor activity in various preclinical xenograft models.

Table 3: Summary of In Vivo Efficacy of ENMD-2076

Tumor Model	Dosing Regimen	Outcome	Reference
HT-29 (Colon)	100 or 200 mg/kg, oral, daily	Tumor growth inhibition and regression	<a href="#">[6]</a> <a href="#">[10]</a>
Breast Cancer Xenografts	Well-tolerated doses	Regression or complete inhibition of tumor growth	<a href="#">[1]</a>
Melanoma Xenografts	Well-tolerated doses	Regression or complete inhibition of tumor growth	<a href="#">[1]</a>
Leukemia Xenografts	Well-tolerated doses	Regression or complete inhibition of tumor growth	<a href="#">[1]</a>
Multiple Myeloma Xenografts	Well-tolerated doses	Regression or complete inhibition of tumor growth	<a href="#">[1]</a>

## Safety and Tolerability

In preclinical studies, ENMD-2076 is generally well-tolerated at efficacious doses.[\[1\]](#) In clinical trials, common adverse events have included hypertension, fatigue, diarrhea, and nausea.[\[11\]](#) [\[12\]](#) Careful monitoring of animal health, including body weight, is essential during in vivo studies.

## Conclusion

ENMD-2076 is a promising multi-targeted kinase inhibitor with a well-defined mechanism of action. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively design and execute preclinical studies to further evaluate



the therapeutic potential of ENMD-2076. Adherence to proper formulation and administration techniques is critical for obtaining reproducible and reliable results.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. ENMD-2076 is an orally active kinase inhibitor with antiangiogenic and antiproliferative mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. bocsci.com [bocsci.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Phase I Safety, Pharmacokinetic, and Pharmacodynamic Study of ENMD-2076, a Novel Angiogenic and Aurora Kinase Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of the in vivo antitumor effects of ENMD-2076, a novel multitargeted kinase inhibitor, against primary and cell line-derived human colorectal cancer xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A phase II clinical trial of the Aurora and angiogenic kinase inhibitor ENMD-2076 for previously treated, advanced, or metastatic triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A phase I trial of the aurora kinase inhibitor, ENMD-2076, in patients with relapsed or refractory acute myeloid leukemia or chronic myelomonocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Application Notes and Protocols for ENMD-2076 Tartrate in Preclinical Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671335#enmd-2076-tartrate-solubility-and-preparation-for-in-vivo-studies]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)